molecular formula C14H18O3 B1400332 2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone CAS No. 1263365-54-3

2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone

Cat. No. B1400332
M. Wt: 234.29 g/mol
InChI Key: AZQQHXQUCKJQSF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DPIE and is synthesized through a complex chemical process.

Scientific Research Applications

  • Synthesis of N-alkylamino Acetophenones

    The compound was used in the synthesis of N-alkylamino acetophenones, highlighting its utility in organic synthesis (Albright & Lieberman, 1994).

  • Polymer Research

    It played a role in the study of the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], indicating its importance in polymer research (Coskun et al., 1998).

  • Photoinduced Alkylation in Chemical Synthesis

    The compound was involved in a study on the photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes for the synthesis of monoprotected 1,4-diketones, demonstrating its relevance in advanced chemical synthesis techniques (Mosca et al., 2001).

  • Oxidation Studies

    Research on the oxidation of 1,3-Dioxacyclanes with Oxone and Potassium Persulfate catalyzed by 2,2,5,5-Tetramethyl-4-Phenyl-3-Imidazoline-3-Oxide-1-Oxyl included this compound, showing its application in oxidation reaction studies (Akbalina et al., 2001).

  • Biological Evaluation as Anti-inflammatory Agents

    The compound was used in the synthesis and biological evaluation of new chalcone derivatives as potential anti-inflammatory agents, indicating its potential in medicinal chemistry (Rehman et al., 2022).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(2)11-3-5-12(6-4-11)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQQHXQUCKJQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187048
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone

CAS RN

1263365-54-3
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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